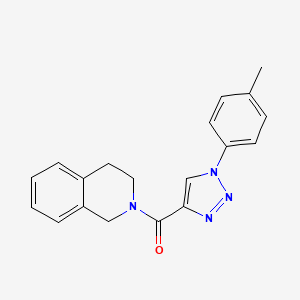

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methylphenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-14-6-8-17(9-7-14)23-13-18(20-21-23)19(24)22-11-10-15-4-2-3-5-16(15)12-22/h2-9,13H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTWEEAEKXAHDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone represents a novel class of organic molecules characterized by the presence of both isoquinoline and triazole moieties. These structural features suggest a potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure is composed of:

- An isoquinoline ring system, which is known for its role in various biological activities.

- A triazole ring that enhances solubility and bioavailability.

The unique combination of these two heterocycles may lead to enhanced interactions with biological targets compared to simpler compounds.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a related compound targeting Protein Arginine Methyltransferase 5 (PRMT5) demonstrated potent inhibition with an IC50 of 8.5 nM, comparable to established inhibitors in clinical trials . This suggests that the compound may also inhibit PRMT5 or similar targets effectively.

The biological activity of this compound can be attributed to:

- Inhibition of Protein Targets: The presence of the triazole moiety may facilitate binding to specific protein targets involved in cancer progression.

- Cell Proliferation Inhibition: Similar compounds have shown to reduce cell proliferation in various cancer cell lines, indicating a potential mechanism through which this compound may exert its effects.

Comparative Analysis with Related Compounds

A comparative analysis with other compounds having similar structures reveals the following:

| Compound Name | Structure Features | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound 46 | Isoquinoline + Triazole | 8.5 | PRMT5 inhibitor; anti-proliferative |

| GSK-3326595 | Isoquinoline derivative | 5.5 | PRMT5 inhibitor; clinical candidate |

| Other Triazoles | Various structures | Varies | Antitumor activities |

This table highlights the promising nature of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone as a potential therapeutic agent.

Study on Antitumor Effects

A study exploring the antitumor effects of related isoquinoline derivatives reported significant anti-proliferative effects against MV4-11 cells with a GI50 of 18 nM . This indicates that compounds structurally related to our target molecule could serve as effective tools in cancer therapy.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity based on structural features. These models suggest that modifications in the functional groups attached to the isoquinoline and triazole rings can significantly influence their biological efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated using analogous structures.

Key Observations:

- Methanone vs. Amide/Ether Linkers: The target compound’s methanone bridge contrasts with ethyl or amide linkers in analogues (e.g., ), reducing conformational flexibility but enhancing electronic conjugation.

- Substituent Effects: The p-tolyl group on the triazole increases lipophilicity compared to phenyl (S6, logP 2.8 vs.

Physicochemical and Pharmacokinetic Properties

- Boiling Point and Density: Analogues like the fluorobenzenesulfonyl-piperidine derivative (boiling point 595.4°C, density 1.325 g/cm³) suggest the target compound may exhibit high thermal stability and moderate density, favorable for solid formulation .

Q & A

Q. Table 1. Comparative Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| 1 | CuAAC (THF, 25°C) | 65 | 92 | |

| 2 | Acylation (EDCI/HOBt) | 78 | 95 | |

| 3 | Pd-catalyzed coupling | 50 | 88 |

Q. Table 2. Bioactivity Profiling

| Assay Type | Target | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Kinase inhibition | EGFR | 0.12 | 15.8 |

| Antimicrobial | S. aureus | 8.5 | 2.1 |

| Cytotoxicity | HEK293 | >100 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.